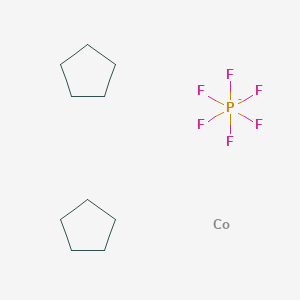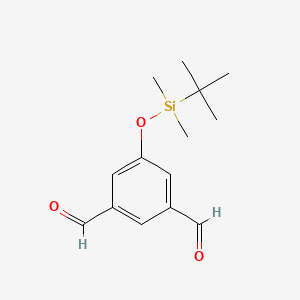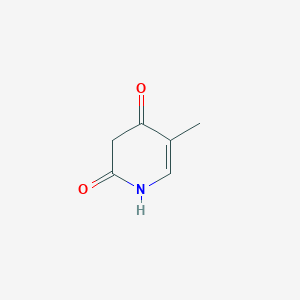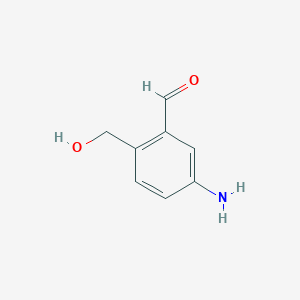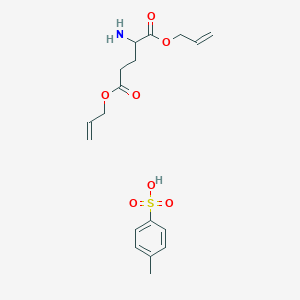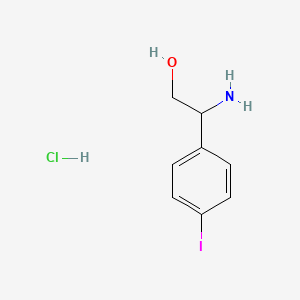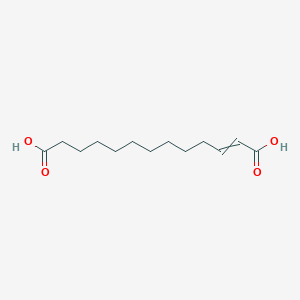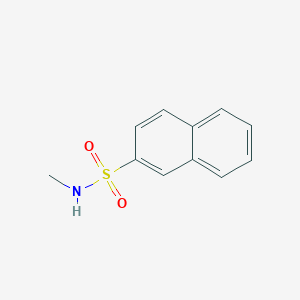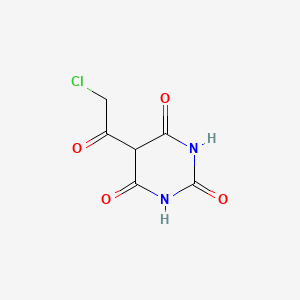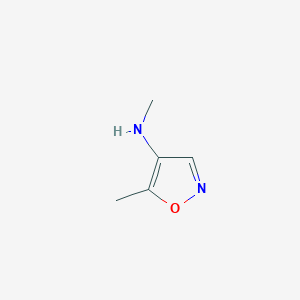
5-Methyl-4-(methylamino)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-dimethyl-1,2-oxazol-4-amine is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-1,2-oxazol-4-amine typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including N,5-dimethyl-1,2-oxazol-4-amine, can be achieved using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
化学反応の分析
Types of Reactions
N,5-dimethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Corresponding reduced amines.
Substitution: Substituted oxazoles with different functional groups.
科学的研究の応用
N,5-dimethyl-1,2-oxazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N,5-dimethyl-1,2-oxazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
類似化合物との比較
Similar Compounds
Oxazole: A simpler analog with a similar five-membered ring structure.
Isoxazole: Contains a nitrogen atom at position 3 instead of position 2.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
N,5-dimethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 1 and 5 enhances its stability and reactivity compared to other oxazole derivatives .
特性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
N,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3 |
InChIキー |
GCWULTFPRZGPTR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


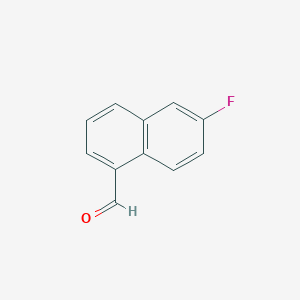
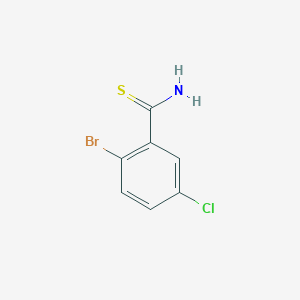
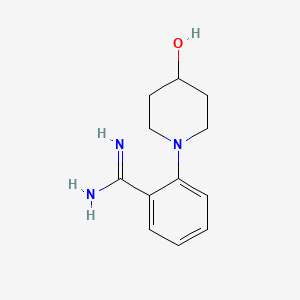
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
